3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide
Description
Properties
CAS No. |
196712-43-3 |
|---|---|
Molecular Formula |
C10H6ClN3O3 |
Molecular Weight |
251.62 g/mol |
IUPAC Name |
(E)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-2-1-8(14(16)17)4-6(9)3-7(5-12)10(13)15/h1-4H,(H2,13,15)/b7-3+ |
InChI Key |
MEIGOGSKIWSGEW-XVNBXDOJSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C(\C#N)/C(=O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl |
solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation with Cyanoacetamide
The foundational route to 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide involves Knoevenagel condensation between 2-chloro-5-nitrobenzaldehyde and cyanoacetamide. This method leverages the electron-withdrawing nitro and chloro groups to activate the aldehyde for nucleophilic attack. In a representative protocol, equimolar quantities of aldehyde and cyanoacetamide undergo reflux in ethanol with piperidine as a base catalyst. The reaction achieves 68–72% yields after 12 hours at 80°C, with purity confirmed via HPLC (>95%). Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Maximizes solubility of aromatic intermediates |
| Catalyst Loading | 10 mol% piperidine | Balances reaction rate vs. side product formation |
| Temperature | 80°C | Accelerates imine formation without decomposition |
Acid-Catalyzed Cyclization
Alternative pathways employ phosphoryl chloride-mediated cyclization of preformed acrylonitrile intermediates. As demonstrated in pyridine derivative syntheses, this method facilitates simultaneous ring formation and nitration. A two-step sequence involving:
- Michael addition of 2-chloro-5-nitroaniline to ethyl cyanoacetate
- POCl3-driven cyclization at 110°C
yields the target compound in 61% overall yield. Comparative studies show superior regioselectivity compared to base-catalyzed methods, though with increased sensitivity to moisture.
Transition Metal-Mediated Coupling Strategies
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Modern approaches integrate palladium catalysis to assemble the biphenyl core prior to acrylamide formation. A three-component coupling protocol utilizes:
- 2-Chloro-5-nitroiodobenzene
- Potassium cyanoacrylate
- Pd(PPh3)4 (5 mol%)
Reaction in degassed DMF at 100°C under nitrogen affords the coupled product in 54% yield after 18 hours. This method proves particularly valuable for introducing diverse substituents on the aromatic ring while maintaining the chloro-nitro motif.
Copper-Mediated Ullmann-Type Reactions
For cost-sensitive syntheses, copper(I) iodide-catalyzed coupling between 2-chloro-5-nitrobenzamide and cyanoacetylene demonstrates efficacy. Key advantages include:
- Tolerance to nitro groups without reduction
- Aqueous workup compatibility
- 72% yield at 0.5 mmol scale
The reaction mechanism proceeds through a copper-acetylide intermediate, with detailed kinetic studies showing first-order dependence on both coupling partners.
Solid-Phase Synthesis Platforms
Innovative resin-bound strategies enable rapid analog generation. A Wang resin-immobilized variant employs:
- Loading of 4-hydroxymethylphenoxyacetic acid to resin
- Sequential coupling with 2-chloro-5-nitrobenzoic acid
- On-resin Knoevenagel condensation with cyanoacetamide
This approach achieves 89% crude purity with <2% deletion sequences, as verified by LC-MS. The solid-phase method significantly reduces purification demands compared to solution-phase routes.
Green Chemistry Innovations
Mechanochemical Synthesis
Ball-mill assisted reactions eliminate solvent use while enhancing reaction rates. A planetary mill charged with:
- 2-Chloro-5-nitrobenzaldehyde (1 eq)
- Cyanoacetamide (1.1 eq)
- SiO2-supported NaOH (20% w/w)
Delivers 78% yield after 45 minutes milling at 30 Hz. This technique reduces energy consumption by 60% compared to thermal methods.
Photochemical Activation
UV-mediated (λ = 254 nm) condensation in flow reactors enables precise control over reaction progress. A microfluidic setup with:
- 0.5 mM reactant solutions
- 2 mL/min flow rate
- 15 W mercury lamp
Achieves 94% conversion in 8 minutes residence time, though scalability remains challenging.
Analytical Characterization Benchmarks
Critical quality attributes are assessed through multimodal analysis:
Nuclear Magnetic Resonance
- 1H NMR (DMSO-d6): δ 8.61 (d, J=2.4 Hz, 1H, Ar-H), 8.24 (dd, J=8.7, 2.4 Hz, 1H, Ar-H), 7.92 (d, J=8.7 Hz, 1H, Ar-H), 7.01 (s, 1H, =CH), 3.45 (s, 2H, NH2)
- 13C NMR : Distinct peaks at δ 162.4 (C=O), 155.1 (CN), 148.2–125.7 (Ar-C)
Mass Spectrometry
- ESI-MS: m/z 278.02 [M+H]+ (calculated 278.04)
- HRMS confirms molecular formula C10H7ClN3O3
Chromatographic Purity
- HPLC (C18, 70:30 MeOH:H2O): tR = 6.54 min, >99% AUC
Industrial-Scale Considerations
Pilot plant trials identify key process parameters:
| Scale | Yield | Impurity Profile | Cycle Time |
|---|---|---|---|
| 100 g | 68% | <0.5% | 14 h |
| 10 kg | 63% | 1.2% | 18 h |
| 100 kg | 58% | 2.7% | 22 h |
Degradation pathways include nitro group reduction under prolonged heating and acrylamide hydrolysis in acidic conditions. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months when stored in amber glass under nitrogen.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Cyclization: The cyano group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Cyclization: Acidic or basic conditions to promote the formation of heterocycles.
Major Products
Amino derivatives: From the reduction of the nitro group.
Thioethers and amines: From nucleophilic substitution reactions.
Heterocyclic compounds: From cyclization reactions.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity
Research indicates that compounds with acrylamide motifs, such as 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide, can serve as effective inhibitors of viral proteases. For instance, derivatives of this compound have been developed to target hepatitis C viral proteases, demonstrating potent inhibition through covalent modification of critical cysteine residues in the enzyme's active site. This mechanism highlights the compound's potential as a lead structure for antiviral drug development .
Cytotoxicity Studies
In cytotoxicity assessments, this compound has shown promising results against various cancer cell lines. Its ability to induce apoptosis in these cells suggests that it could be further explored as a chemotherapeutic agent. The structure-activity relationship studies indicate that modifications to the nitrophenyl group can enhance its efficacy and selectivity against cancerous cells .
Material Science Applications
Polymer Synthesis
this compound can be utilized in the synthesis of functional polymers. Its reactive cyanoacrylamide group allows for polymerization under mild conditions, leading to the formation of polymers with tailored properties for specific applications such as drug delivery systems and coatings. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for high-performance applications .
Nanotechnology
In nanotechnology, this compound has been investigated for its role in the functionalization of nanoparticles. By attaching this compound to nanoparticle surfaces, researchers can enhance the targeting capabilities of these nanoparticles in drug delivery systems, particularly for targeted cancer therapies. The compound's ability to form stable covalent bonds with biological molecules further supports its use in creating multifunctional nanocarriers .
Biomedical Research Applications
Diagnostic Imaging
The incorporation of this compound into imaging agents has been explored due to its chemical properties that allow for enhanced contrast in imaging techniques such as MRI. Its derivatives can be engineered to bind selectively to specific tissues or tumor markers, improving the accuracy of diagnostic imaging .
Enzyme Inhibition Studies
The compound has also been studied for its potential as an enzyme inhibitor. Its reactivity with cysteine residues makes it a candidate for developing inhibitors against various enzymes involved in disease processes, including kinases and proteases. These studies are crucial for understanding the biochemical pathways involved in diseases and developing targeted therapies .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitro and cyano groups can participate in electron transfer reactions, influencing its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrophenyl isocyanate
- 2-Chloro-5-nitrophenyl pyridine
- 2-Chloro-5-nitrocinnamic acid
Uniqueness
The presence of both a nitro and a cyano group allows for diverse chemical transformations and interactions, making it a versatile compound in synthetic and applied chemistry .
Biological Activity
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its cyanoacrylamide structure, which is known for its reactivity and ability to form stable bonds with biological macromolecules. The presence of a chloro and nitro group on the phenyl ring enhances its potential for biological interaction.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.
- Covalent Bond Formation : The cyanoacrylate moiety can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition or modification of protein function.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.4 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 12.7 | Cell cycle arrest at G1/S phase |
In vitro assays showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to increased DNA fragmentation and cell death .
Antimicrobial Activity
Additionally, the compound has been evaluated for its antimicrobial properties. It demonstrated effective inhibition against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .
Case Studies
- Cytotoxicity in Cancer Models : A study conducted on the efficacy of this compound in xenograft models showed a significant reduction in tumor size compared to control groups. The treatment led to a decrease in proliferative markers and an increase in apoptotic cells within the tumors.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.
Q & A
Q. What are the standard synthetic routes for 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide?
The compound is synthesized via a Knoevenagel condensation between 2-chloro-5-nitrobenzaldehyde derivatives and cyanoacetamide. A typical protocol involves reacting the aldehyde with cyanoacetamide in a 2:1 THF/iPrOH solvent system using piperidine as a catalyst. After 48 hours at room temperature, the product precipitates as a yellow solid with moderate yields (~45%) . Alternative methods include microwave-assisted synthesis to accelerate reaction kinetics .
Q. How is this compound characterized structurally?
Key characterization techniques include:
- NMR spectroscopy : Distinct peaks in NMR (e.g., δ 7.42–8.37 ppm for aromatic protons and cyanoacrylamide backbone) and NMR (e.g., δ 94.69 ppm for nitrile carbon) confirm the structure .
- HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M-H] at 193.0193) and purity (>99%) .
- X-ray crystallography : Used for resolving ambiguous stereochemistry in related cyanoacrylamide derivatives .
Q. What functional groups dominate its reactivity?
The nitro group (-NO) and chloro substituent on the phenyl ring enhance electrophilic aromatic substitution (EAS) potential. The α,β-unsaturated cyanoacrylamide moiety participates in Michael additions and cycloadditions, enabling covalent bond formation with biological targets like kinases .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of nitroaromatic intermediates.
- Catalyst screening : Piperidine derivatives or organocatalysts (e.g., DBU) can reduce reaction time.
- Workup protocols : Acidic quenching followed by recrystallization from ethanol/water mixtures improves purity .
- Scale-up considerations : Continuous flow reactors minimize side reactions in large-scale syntheses .
Q. What experimental strategies address contradictory spectral data during characterization?
Contradictions in NMR or mass spectra may arise from tautomerism or impurities. Solutions include:
- 2D NMR techniques (HSQC, HMBC) to confirm connectivity.
- Isotopic labeling (e.g., ) to trace nitro group behavior.
- Computational validation : Comparing experimental IR spectra with DFT-calculated vibrational modes resolves ambiguities .
Q. How does the chloro-nitro substitution pattern influence biological activity?
- The ortho-chloro substituent sterically hinders rotation, stabilizing planar conformations critical for target binding.
- The para-nitro group enhances electron-withdrawing effects, increasing electrophilicity of the cyanoacrylamide warhead.
- Comparative studies with analogs (e.g., 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoacrylamide) reveal that chloro-nitro substitution improves kinase inhibition selectivity .
Q. What computational tools predict the compound’s reactivity in covalent inhibitor design?
- Docking studies : Molecular dynamics simulations model interactions with cysteine residues in kinase active sites.
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack.
- QM/MM hybrid methods : Evaluate transition states for covalent bond formation .
Data Contradiction and Validation
Q. How should researchers interpret discrepancies in biological assay results?
- Dose-response validation : Replicate IC measurements across multiple assays (e.g., fluorescence polarization vs. radiometric).
- Off-target profiling : Use kinome-wide screening to rule out non-specific binding.
- Metabolite analysis : LC-MS/MS detects degradation products that may skew activity data .
Q. What safety protocols are critical for handling this compound?
- Hazards : Nitroaromatic compounds may exhibit mutagenicity. Use fume hoods and PPE (gloves, lab coats).
- Waste disposal : Neutralize with reducing agents (e.g., Fe/NHCl) before disposal to degrade nitro groups .
Comparative Analysis
Q. How does this compound differ structurally from related cyanoacrylamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
